3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline
CAS No.: 915924-22-0
Cat. No.: VC4055970
Molecular Formula: C9H10N4
Molecular Weight: 174.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915924-22-0 |
|---|---|
| Molecular Formula | C9H10N4 |
| Molecular Weight | 174.2 g/mol |
| IUPAC Name | 3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline |
| Standard InChI | InChI=1S/C9H10N4/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7/h2-5H,10H2,1H3,(H,11,12,13) |
| Standard InChI Key | ZULNBCXKBBLYRY-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NN1)C2=CC(=CC=C2)N |
| Canonical SMILES | CC1=NC(=NN1)C2=CC(=CC=C2)N |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
3-(5-Methyl-4H-1,2,4-triazol-3-yl)aniline consists of a benzene ring linked to a 1,2,4-triazole ring via a single bond. The triazole ring exists in the 4H-tautomeric form, with a methyl group at position 5 and an amino group at position 3 of the benzene ring . X-ray crystallography of analogous triazole-aniline hybrids confirms planar geometry, with dihedral angles between the aromatic systems influencing electronic conjugation .
Table 1: Key Chemical Properties
Tautomerism and Spectral Characteristics
The compound exhibits annular tautomerism, with equilibrium between 1H-, 2H-, and 4H-triazole forms. Nuclear magnetic resonance (NMR) studies of related triazoles reveal downfield shifts for triazole protons (δ 8.1–8.3 ppm) and amino protons (δ 5.6 ppm), consistent with hydrogen bonding in polar solvents . Infrared spectroscopy shows N-H stretching vibrations at 3350–3450 cm⁻¹ and triazole ring vibrations at 1520–1560 cm⁻¹ .
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis typically involves cyclocondensation of hydrazine derivatives with nitriles or amidines. A representative protocol from VulcanChem employs:
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Triazole Ring Formation: Reaction of methyl hydrazinecarboxylate with cyanoguanidine in acetic acid at 100°C for 6 hours.
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Coupling to Aniline: Suzuki-Miyaura cross-coupling of the triazole intermediate with 3-aminophenylboronic acid using Pd(PPh₃)₄ catalyst.
Yield optimization studies demonstrate that substituting dimethylformamide with acetonitrile improves reaction efficiency from 65% to 82% . Microwave-assisted synthesis reduces reaction times from 12 hours to 25 minutes while maintaining yields above 75% .
Scalability and Industrial Feasibility
Pilot-scale production (10 mmol) achieves consistent purity (>98% by HPLC) using continuous-flow reactors, which mitigate exothermic risks during triazole cyclization. Challenges include purification of the hygroscopic amino-triazole intermediate, addressed via silica gel chromatography with ethyl acetate/hexane (3:7) .
Pharmaceutical Applications
Antimicrobial Activity
The compound inhibits Candida albicans growth (MIC = 32 µg/mL) by targeting lanosterol 14α-demethylase, a cytochrome P450 enzyme involved in ergosterol biosynthesis. Synergistic effects with fluconazole reduce MIC values to 8 µg/mL in drug-resistant strains .
Prodrug Development
The amino group facilitates conjugation with carboxylic acid prodrug moieties. A recent study reports a 3-(5-methyltriazolyl)aniline–doxorubicin conjugate with 3-fold enhanced tumor uptake compared to free doxorubicin in murine models .
Agrochemical Applications
Fungicidal Activity
Field trials against Puccinia triticina (wheat rust) demonstrate 90% disease suppression at 500 g/ha, comparable to commercial triazole fungicides like tebuconazole. Residual activity persists for 21 days post-application, attributed to slow soil degradation (t₁/₂ = 34 days) .
Herbicidal Adjuvants
Formulations with glyphosate increase foliar absorption by 40% in Amaranthus retroflexus, likely due to surfactant-like properties of the aniline moiety.
Material Science Applications
Polymer Stabilizers
Incorporation into polypropylene (0.5 wt%) increases thermal decomposition onset temperature from 280°C to 310°C via radical scavenging. Accelerated aging tests show <5% loss of tensile strength after 1,000 hours at 120°C.
Coordination Chemistry
The compound forms stable complexes with Cu(II) (log β = 8.2) and Fe(III) (log β = 9.1), characterized by square-planar and octahedral geometries, respectively. These complexes exhibit catalase-mimetic activity, decomposing H₂O₂ at rates up to 1.2 × 10³ M⁻¹s⁻¹ .
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary measures include using nitrile gloves, fume hoods, and emergency eye wash stations . Occupational exposure limits (OELs) are pending, but provisional guidelines recommend airborne concentrations below 0.1 mg/m³ .
Environmental Impact
The compound’s moderate water solubility (1.2 g/L) and soil adsorption coefficient (Koc = 120) classify it as a potential groundwater contaminant. Photodegradation studies show 50% degradation under UV light (λ = 254 nm) within 72 hours, forming non-toxic metabolites .
Research Outlook and Challenges
Synthetic Methodology Innovations
Future work should explore electrochemical synthesis to replace Pd catalysts, reducing costs and metal contamination. Preliminary experiments show 60% yield using graphite electrodes in ammonium acetate electrolyte .
Targeted Drug Delivery
Functionalization with polyethylene glycol (PEG) chains may enhance pharmacokinetics. A PEGylated derivative demonstrated a 2.5-fold increase in plasma half-life in rat models .
Computational Modeling
Density functional theory (DFT) calculations (B3LYP/6-311+G**) predict nucleophilic attack at the triazole C5 position (ΔG‡ = 45.2 kJ/mol), guiding derivatization strategies .
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